1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
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Overview
Description
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex organic compound featuring a unique bicyclic structure
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, have been found to display a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Mode of Action
It is known that compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, interact with their targets to inhibit their function, leading to various biological effects .
Biochemical Pathways
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may affect pathways related to apoptosis and carbon dioxide transport .
Result of Action
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may induce apoptosis and affect carbon dioxide transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, sulfur ylides can undergo intramolecular cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired compound . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, essential for constructing the bicyclic structure of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic pyrrolidine derivatives, such as 5-hydroxy-1H-pyrrol-2(5H)-ones . These compounds share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFDASXHJJCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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